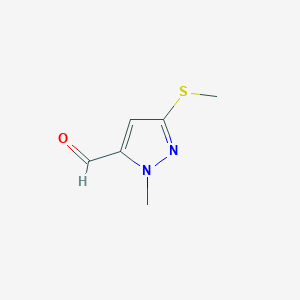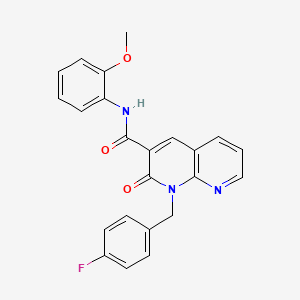
(2S)-4-甲基-2-(1H-四唑-1-基)戊酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid is a compound that belongs to the class of tetrazole-containing molecules. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
科学研究应用
Chemistry
In chemistry, (2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, tetrazole-containing compounds are studied for their potential as enzyme inhibitors and receptor agonists or antagonists. The tetrazole ring can mimic the structure of carboxylic acids, making these compounds useful in the design of bioactive molecules.
Medicine
In medicine, (2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid and its derivatives are investigated for their potential therapeutic applications. Tetrazole-containing drugs are known for their antimicrobial, antifungal, and anticancer activities. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, tetrazole-containing compounds are used in the development of new materials, such as polymers and coatings. Their unique chemical properties, such as thermal stability and resistance to degradation, make them valuable in various applications.
作用机制
Target of Action
The primary targets of (2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid are currently unknown. The compound is a derivative of tetrazole, a class of compounds known for their wide range of medicinal activity . .
Mode of Action
The mode of action of (2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acidTetrazoles are known to interact with various biological targets due to their structural similarity to the bioisostere amide group . This allows them to participate in hydrogen bonding and other interactions with biological targets.
Biochemical Pathways
The biochemical pathways affected by (2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acidTetrazoles can participate in a variety of reactions and can affect multiple biochemical pathways . .
Result of Action
The molecular and cellular effects of (2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acidTetrazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid typically involves the formation of the tetrazole ring followed by the introduction of the pentanoic acid moiety. One common method involves the cyclization of an azide with a nitrile under acidic conditions to form the tetrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of tetrazole-containing compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is becoming increasingly important in industrial settings.
化学反应分析
Types of Reactions
(2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Another nitrogen-containing heterocycle with similar applications in pharmaceuticals and materials science.
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and as a building block in organic synthesis.
Pyrazole: A heterocyclic compound with two adjacent nitrogen atoms, used in the synthesis of various bioactive molecules.
Uniqueness
(2S)-4-methyl-2-(1H-tetrazol-1-yl)pentanoic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s ability to mimic carboxylic acids and form stable interactions with biological targets sets it apart from other similar compounds. Additionally, the specific stereochemistry of the compound (2S) adds another layer of complexity and specificity to its interactions and applications.
属性
IUPAC Name |
(2S)-4-methyl-2-(tetrazol-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-5(2)3-6(7(12)13)11-4-8-9-10-11/h4-6H,3H2,1-2H3,(H,12,13)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUJSTUQHJDMIX-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=NN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1C=NN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetic acid](/img/structure/B2411348.png)
![3-Ethyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2411349.png)
![5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2411351.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411352.png)
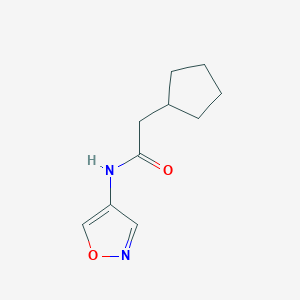
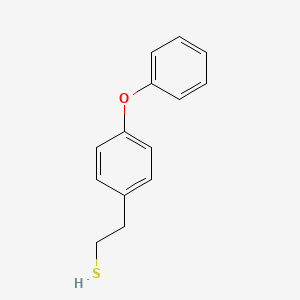
![5-Iodo-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2411359.png)
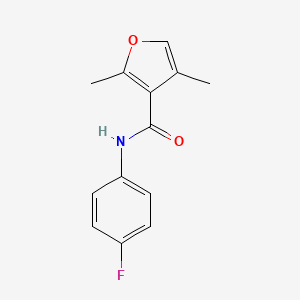
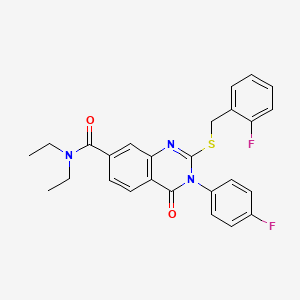

![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2411364.png)
